3-(3-Fluoro-4-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
Description
Historical Context of Fluorinated Piperidinyl Derivatives
Fluorinated piperidine derivatives have occupied a pivotal role in pharmaceutical development since the mid-20th century. The strategic incorporation of fluorine into piperidine scaffolds emerged as a response to the need for enhanced metabolic stability and improved binding affinity in drug candidates. Early examples, such as Eperisone (a muscle relaxant) and Cycrimine (an anticholinergic agent), demonstrated the utility of monofluorinated piperidines in modulating biological activity. These compounds leveraged fluorine’s electronegativity to influence electronic distributions and steric interactions, thereby refining target engagement.
The synthesis of fluorinated piperidines initially relied on multistep processes involving pre-functionalized substrates. However, advancements in catalytic methods, such as rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridines, enabled streamlined access to all-cis-(multi)fluorinated piperidines with high diastereoselectivity. This methodological breakthrough expanded the structural diversity of fluorinated piperidines, facilitating their application in drug analogs and functional materials.
Structural Relationship to Known Bioactive Molecules
The title compound shares structural homology with several pharmacologically active molecules. Its 3-fluoro-4-methylphenyl moiety parallels the fluorinated aromatic systems found in fluoroquinolone antibiotics, such as ciprofloxacin, where fluorine enhances membrane permeability and target affinity. The sulfonyl-piperidine group echoes motifs in protease inhibitors and kinase modulators, where the sulfonyl moiety participates in hydrogen bonding and electrostatic interactions with enzymatic active sites.
A notable analog is the fluorinated PipPhos ligand, which utilizes a piperidine core to coordinate transition metals in asymmetric catalysis. While the title compound lacks a phosphine group, its isobutylsulfonyl substituent may similarly influence conformational rigidity, a critical factor in molecular recognition. The propan-1-one linker further aligns with ketone-containing drugs like Dyclonine, where the carbonyl group contributes to solubility and scaffold orientation.
Pharmacophore Classification Within Sulfonyl Piperidine Derivatives
The pharmacophore of 3-(3-Fluoro-4-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one comprises three distinct elements:
- Fluorinated Aromatic Ring : The 3-fluoro-4-methylphenyl group serves as a lipophilic anchor, enhancing membrane penetration while providing metabolic resistance via carbon-fluorine bond stability. The meta-fluorine orientation may also induce dipole interactions with target proteins.
- Sulfonyl-Piperidine Core : The 4-(isobutylsulfonyl)piperidine moiety contributes hydrogen-bond acceptor capacity through its sulfonyl group, potentially engaging with lysine or arginine residues in enzymatic pockets. The piperidine ring’s chair conformation optimizes spatial positioning of the sulfonyl substituent.
- Propan-1-one Linker : This spacer balances conformational flexibility and rigidity, enabling optimal alignment between the aromatic and piperidine domains. The ketone oxygen may participate in weak polar interactions or serve as a synthetic handle for further derivatization.
Significance in Contemporary Medicinal Chemistry Research
The integration of fluorine and sulfonyl groups into piperidine-based architectures addresses key challenges in drug design, including bioavailability and selectivity. Fluorine’s ability to modulate pKa and lipophilicity is particularly valuable in central nervous system (CNS) therapeutics, where blood-brain barrier penetration is critical. Meanwhile, sulfonyl-piperidine motifs are increasingly explored in kinase and G protein-coupled receptor (GPCR) targets due to their dual role in binding and solubility enhancement.
Recent trends emphasize the modular synthesis of such compounds, as exemplified by rhodium-catalyzed methods that permit rapid diversification of fluorinated piperidines. The title compound’s structural features position it as a versatile intermediate for probing structure-activity relationships (SAR) in inflammation, oncology, and infectious disease research. Its combination of fluorinated aromatic and sulfonamide functionalities aligns with the growing emphasis on multifactorial target engagement in polypharmacology.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FNO3S/c1-14(2)13-25(23,24)17-8-10-21(11-9-17)19(22)7-6-16-5-4-15(3)18(20)12-16/h4-5,12,14,17H,6-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGWGCSRSQBRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Fluorinated Aromatic Ring:
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate amine and carbonyl precursors.
Final Coupling: The final step involves coupling the fluorinated aromatic ring with the sulfonylated piperidine intermediate under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Fluorinated Aromatic Ring : This step often utilizes fluorinated precursors.
- Piperidine Ring Formation : Achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Final Coupling : This involves the combination of the fluorinated aromatic ring with the sulfonylated piperidine intermediate.
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures with potential applications in pharmaceuticals and materials science.
- Pharmacological Research : Investigated for its interactions with neurotransmitter systems, particularly dopamine and serotonin receptors, indicating potential applications in treating mood disorders and other CNS-related conditions.
- Enzyme Interaction Studies : The compound's structure allows it to modulate enzyme activity, making it a candidate for studies on metabolic pathways.
Medical Applications
- Therapeutic Potential : Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, making it relevant for pain management and inflammatory disease treatment.
- Targeting Metabolic Disorders : Similar compounds have been explored for their ability to treat metabolic syndrome, including type 2 diabetes and obesity.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 3-(3-Fluoro-4-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, highlighting substituent variations, molecular weights, and reported properties:
Key Comparative Insights
Sulfonyl-containing analogs in and show enhanced synthetic versatility (e.g., hydrosulfonylation protocols) and biological activity .
Fluorophenyl Motifs :
- Fluorination at the 3-position of the phenyl ring (as in the target compound) is less common than 4-fluorophenyl substitutions (e.g., ). This positional difference may influence steric and electronic interactions in binding pockets .
Piperidine vs.
Biological Activity Trends: Propan-1-one derivatives with heterocyclic appendages (e.g., pyrazolopyrimidine in ) demonstrate higher antimicrobial and kinase inhibitory activities compared to non-heterocyclic analogs .
Biological Activity
3-(3-Fluoro-4-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, often referred to as a novel synthetic compound, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H22FNO2S
- Molecular Weight : 303.42 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound exhibits affinity for dopamine D2 receptors, which are crucial in regulating mood and behavior.
- Serotonin Receptor Interaction : It also interacts with serotonin receptors, influencing anxiety and depression pathways.
- Inhibition of Reuptake Transporters : The compound may inhibit the reuptake of neurotransmitters, enhancing their availability in the synaptic cleft.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant-like Effects : In animal models, the compound demonstrated significant antidepressant activity, comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors).
- Anxiolytic Properties : Behavioral tests suggest that it possesses anxiolytic effects, reducing anxiety-related behaviors in stressed animals.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
